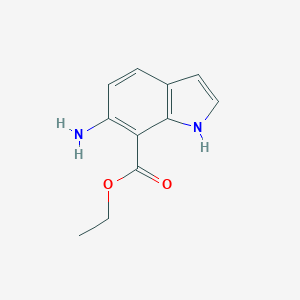

Ethyl 6-amino-1H-indole-7-carboxylate

概述

描述

Ethyl 6-amino-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

准备方法

The synthesis of ethyl 6-amino-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .

化学反应分析

Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

科学研究应用

Pharmaceutical Development

Ethyl 6-amino-1H-indole-7-carboxylate is extensively utilized in the synthesis of pharmaceutical agents. Its ability to interact with specific receptors in the brain makes it a candidate for developing drugs targeting neurological disorders. The compound's derivatives have shown potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound has been employed to explore enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies. For instance, studies have indicated that derivatives of this compound exhibit significant biological activities, including antiviral, anticancer, and antimicrobial properties .

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is valuable for synthesizing complex molecules through various chemical reactions such as alkylation and hydrazinolysis. Research has demonstrated successful methods for modifying its structure to enhance biological activity or create novel compounds with desired properties .

Table: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Alkylation | Using alkyl halides with base to modify nitrogen | Formation of N-alkylated derivatives |

| Hydrazinolysis | Reaction with hydrazine to form indole derivatives | Creation of indol-2-carbohydrazides |

| Electrophilic Substitution | Substitution on the indole ring | Diverse functionalized indole derivatives |

Material Science

In material science, this compound is applied in developing novel materials, particularly polymers with enhanced properties. Its unique structure allows for modifications that can improve the mechanical, thermal, or optical characteristics of materials .

Diagnostic Tools

Researchers also utilize this compound in formulating diagnostic agents. Its ability to interact with specific biological markers makes it useful in medical diagnostics, aiding in the detection of diseases at early stages .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in the Journal of Organic Chemistry demonstrated the synthesis of various N-alkylated derivatives that exhibited cytotoxicity against cancer cells, indicating potential therapeutic applications in oncology .

- Another research article discussed the compound's role in synthesizing fluorescent probes, which are crucial for imaging techniques in biological research.

作用机制

The mechanism of action of ethyl 6-amino-1H-indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Ethyl 6-amino-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Explored for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

Ethyl 6-amino-1H-indole-7-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

This compound (CAS Number: 174311-79-6) serves as a building block in synthetic chemistry, particularly in the development of complex molecules. It is recognized for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation.

- Anticancer Properties : Indole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant antiproliferative activity against P388 cells and other cancer types .

- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties, particularly against resistant strains such as MRSA. Its structural analogs have shown promising minimum inhibitory concentrations (MICs) against various bacterial pathogens .

The mechanism of action for this compound primarily involves:

- Receptor Interaction : The indole ring system allows high-affinity binding to multiple receptors and enzymes, modulating their activity and influencing various biochemical pathways.

- Enzyme Inhibition : Studies indicate that indole derivatives can inhibit specific enzymes linked to disease processes, contributing to their therapeutic effects .

Research Findings and Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity against specific targets.

属性

IUPAC Name |

ethyl 6-amino-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJOBQJGQMZSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445358 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174311-79-6 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。